5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine

Overview

Description

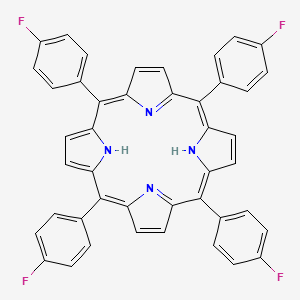

5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is a synthetic porphyrin derivative characterized by its unique structure, which includes four fluorophenyl groups attached to the porphyrin core

Mechanism of Action

Target of Action

The primary target of 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is microbes, particularly antibiotic-resistant pathogens . The compound has been assessed as a potential agent for antibacterial photodynamic therapy .

Mode of Action

This compound interacts with its targets through a process known as photodynamic therapy. This involves the use of light to activate the compound, which then exhibits antimicrobial activity . The compound shows higher activity against certain strains of bacteria when under irradiation than in the absence of irradiation .

Biochemical Pathways

The compound’s photodynamic properties suggest that it may interact with cellular components in a way that disrupts normal microbial function .

Result of Action

The result of the action of this compound is the inhibition of microbial growth. The compound has been shown to exhibit high activity against certain strains of bacteria, both under irradiation and in the absence of irradiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of light is necessary for the compound to exhibit its photodynamic properties . Other environmental factors that could potentially influence the compound’s action include temperature, pH, and the presence of other chemical substances.

Biochemical Analysis

Biochemical Properties

5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine plays a significant role in biochemical reactions, particularly in photodynamic therapy (PDT). It interacts with various biomolecules, including enzymes and proteins, through its ability to generate singlet oxygen upon light activation. This compound has been shown to interact with enzymes such as catalase and peroxidase, leading to the production of reactive oxygen species (ROS) that can induce oxidative stress in target cells . Additionally, this compound can bind to proteins, altering their structure and function, which is crucial for its therapeutic applications.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by inducing oxidative stress through the generation of ROS. This oxidative stress can lead to apoptosis or programmed cell death in cancer cells, making it a potential candidate for cancer treatment . The compound also affects cell signaling pathways, particularly those involved in stress responses and apoptosis. Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the generation of singlet oxygen upon light activation. This singlet oxygen can react with various biomolecules, leading to oxidative damage. The compound can bind to enzymes and proteins, inhibiting or activating their functions. For example, it can inhibit the activity of catalase, leading to an accumulation of hydrogen peroxide and subsequent oxidative stress . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under dark conditions but can degrade upon prolonged exposure to light. This degradation can reduce its efficacy in photodynamic therapy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained oxidative stress and changes in gene expression . These effects are crucial for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively induce apoptosis in cancer cells without significant toxicity to normal cells. At high doses, it can cause adverse effects, including severe oxidative stress and damage to healthy tissues . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, which are involved in the detoxification of ROS . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as mitochondria, where it exerts its photodynamic effects . The distribution of the compound is crucial for its therapeutic efficacy, as it needs to reach target cells and tissues to induce the desired effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound can localize to various organelles, including mitochondria and lysosomes, where it can induce oxidative stress and apoptosis . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine typically involves the condensation of pyrrole with 4-fluorobenzaldehyde under acidic conditions. The reaction is carried out in a solvent such as chloroform or dichloromethane, and the mixture is heated to facilitate the formation of the porphyrin ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ferric chloride (FeCl₃).

Reduction: Reduction reactions can be performed using sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Substitution reactions often involve halogenating agents such as bromine (Br₂) or iodine (I₂).

Major Products Formed:

Oxidation: Formation of porphyrin oxide derivatives.

Reduction: Production of reduced porphyrin species.

Substitution: Introduction of halogen atoms into the porphyrin ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a photosensitizer in photodynamic therapy (PDT) and as a catalyst in organic synthesis reactions.

Biology: In biological research, it serves as a fluorescent probe for imaging and tracking cellular processes.

Medicine: Its photophysical properties make it a candidate for use in photodynamic therapy for cancer treatment, where it generates reactive oxygen species to destroy cancer cells.

Industry: In the industry, it is utilized in the development of sensors and as a component in organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

5,10,15,20-Tetrakis(4-sulfonatophenyl)porphine

5,10,15,20-Tetrakis(4-carboxylatophenyl)porphine

Uniqueness: 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine stands out due to its fluorophenyl groups, which confer unique photophysical properties compared to its sulfonate or carboxylate counterparts. These properties make it particularly useful in specific applications such as photodynamic therapy and fluorescence imaging.

Properties

IUPAC Name |

5,10,15,20-tetrakis(4-fluorophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSKDPQVNKZNQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F)C=C4)C9=CC=C(C=C9)F)N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26F4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine contribute to the detection of 2,4,5-Trimethyloxazole in vinegar?

A1: While the provided research abstract [] doesn't specify the exact role of this compound, it mentions the use of "porphyrin complexes" for the colorimetric detection of 2,4,5-Trimethyloxazole. This suggests that this compound, a type of porphyrin, could be part of the complex. Porphyrins are known for their ability to bind with various molecules, often leading to detectable color changes. It's likely that the interaction between the porphyrin complex and 2,4,5-Trimethyloxazole, a volatile compound found in vinegar, induces a color change proportional to the concentration of the target molecule. This color change could then be used to infer the storage time of the vinegar.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)

![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)